

Application Note: Solid-Phase Extraction of 3,5-Pyridinedicarboxylic Acid from Biological Samples

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Compound of Interest

Compound Name: *Pyrrole-2,3,5-tricarboxylic acid*

Cat. No.: *B135314*

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Introduction

3,5-Pyridinedicarboxylic acid (PTCA), also known as dinicotinic acid, is a pyridinecarboxylic acid that has been identified in human biological samples such as blood. As an exogenous compound, its presence can be of interest in metabolomics and toxicological studies. Accurate quantification of PTCA in complex biological matrices like plasma and urine requires a robust sample preparation method to remove interferences and concentrate the analyte. Solid-phase extraction (SPE) is a highly effective technique for this purpose, offering cleaner extracts and higher recovery compared to traditional methods like liquid-liquid extraction.^[1]

This application note provides a detailed protocol for the extraction of 3,5-pyridinedicarboxylic acid from biological samples using mixed-mode solid-phase extraction.

Principle of the Method

This protocol utilizes a mixed-mode solid-phase extraction sorbent with both reversed-phase and strong anion exchange functionalities. Due to its two carboxylic acid groups, PTCA is an acidic compound. The sample is pre-treated by adjusting the pH to ensure that the carboxylic acid groups are deprotonated and thus negatively charged. When the sample is loaded onto the SPE cartridge, PTCA is retained by the strong anion exchange mechanism. A series of wash steps are then employed to remove neutral, acidic, and basic interferences. Finally, the target analyte is eluted by disrupting the ionic interaction with a strong elution solvent.

Experimental Protocols

Materials and Reagents

- SPE Cartridges: Mixed-mode strong anion exchange (e.g., Agilent Bond Elut Certify II, Waters Oasis MAX)
- Reagents:
 - Methanol (HPLC grade)
 - Deionized water
 - Ammonium hydroxide
 - Formic acid
 - Ammonium acetate
- Internal Standard (IS): A stable isotope-labeled version of PTCA is recommended for accurate quantification.

Sample Pre-treatment

For Plasma/Serum Samples:

- To 1 mL of plasma or serum in a centrifuge tube, add the internal standard.
- Add 1 mL of 50 mM ammonium acetate buffer (pH 6.0).
- Vortex for 30 seconds.
- The sample is now ready for SPE.

For Urine Samples:

- To 1 mL of urine in a centrifuge tube, add the internal standard.
- Add 1 mL of 50 mM ammonium acetate buffer (pH 6.0).

- Vortex for 30 seconds.
- The sample is now ready for SPE.

Solid-Phase Extraction Procedure

- Conditioning:
 - Place the mixed-mode strong anion exchange SPE cartridges on a vacuum manifold.
 - Pass 3 mL of methanol through each cartridge.
- Equilibration:
 - Pass 3 mL of 50 mM ammonium acetate buffer (pH 6.0) through each cartridge. Do not allow the sorbent to dry.
- Sample Loading:
 - Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).
- Washing:
 - Wash the cartridge with 3 mL of 50 mM ammonium acetate buffer (pH 6.0) to remove polar interferences.
 - Wash the cartridge with 3 mL of methanol to remove non-polar interferences.
 - Dry the cartridge under high vacuum for 5 minutes.
- Elution:
 - Place clean collection tubes in the manifold.
 - Elute the 3,5-pyridinedicarboxylic acid with 2 mL of 5% ammonium hydroxide in methanol.
- Post-Elution:

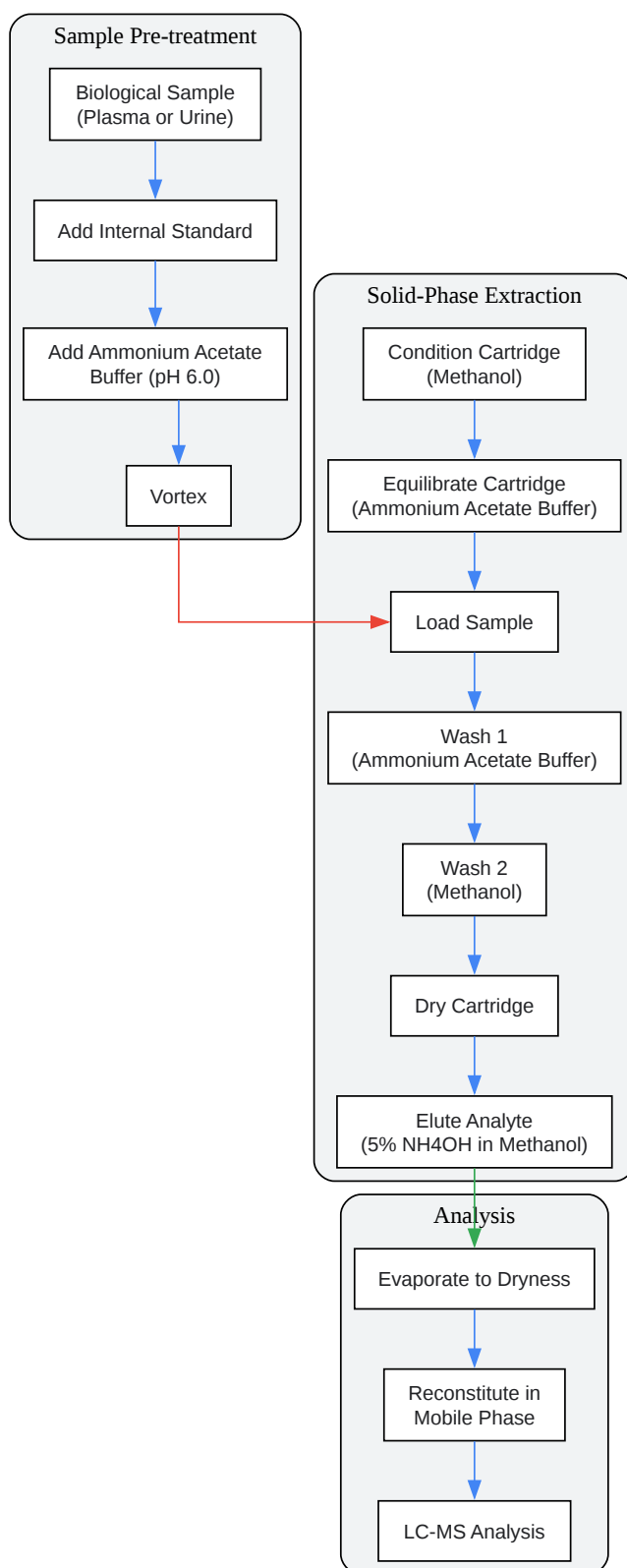
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a suitable volume of mobile phase for subsequent LC-MS analysis.

Data Presentation

The following table summarizes the expected performance characteristics for the solid-phase extraction of acidic compounds from biological matrices using a mixed-mode anion exchange protocol. This data is representative and may vary based on the specific matrix and analytical instrumentation.

Parameter	Plasma	Urine
Recovery	> 85%	> 90%
Limit of Detection (LOD)	0.5 - 2 ng/mL	1 - 5 ng/mL
Limit of Quantitation (LOQ)	2 - 10 ng/mL	5 - 20 ng/mL
Precision (%RSD)	< 10%	< 10%

Visualization



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Caption: Experimental workflow for the solid-phase extraction of PTCA.

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References

- 1. 3,5-Pyridinedicarboxylic acid | 499-81-0 [chemicalbook.com]
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